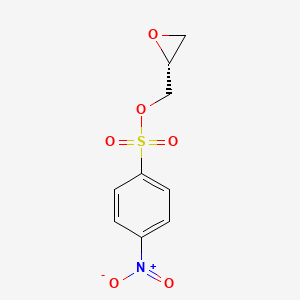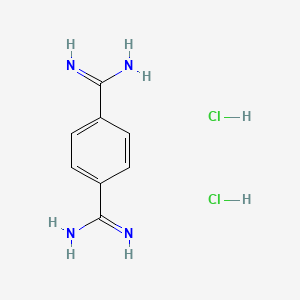
(R)-(-)-Glycidyl-4-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (R)-(-)-Glycidyl-4-nitrobenzenesulfonate derivatives and related compounds involves multi-step chemical processes. For instance, enantiomers of metoprolol containing deuterium atoms were prepared from commercially available (2R)- and (2S)-glycidyl 3-nitrobenzenesulfonates, highlighting the compound's importance in stereospecific syntheses (Murthy & Nelson, 1990). This example underscores the compound's utility in creating isotopically labeled molecules, essential for pharmaceutical studies and molecular tracking.
Molecular Structure Analysis
The molecular structure of (R)-(-)-Glycidyl-4-nitrobenzenesulfonate and its derivatives is critical for understanding their chemical behavior. Techniques such as FT-IR, FT-Raman spectroscopy, and density functional theory (DFT) have been employed to study the molecular conformation and vibrational analysis of nitrobenzenesulfonamide derivatives, providing insights into the effects of nitro group substituents on characteristic bands in the spectra (Karabacak, Postalcilar, & Cinar, 2012).
Chemical Reactions and Properties
The reactivity and chemical properties of (R)-(-)-Glycidyl-4-nitrobenzenesulfonate derivatives are influenced by their molecular structure. Research on the reaction between methyl 4-nitrobenzenesulfonate and bromide ions in mixed micellar solutions has provided kinetic evidence for morphological transitions, demonstrating the compound's reactive behavior in various solvent environments (Graciani, Rodríguez, & Moyá, 2008).
Physical Properties Analysis
The physical properties of (R)-(-)-Glycidyl-4-nitrobenzenesulfonate, such as melting points and solubility, can be analyzed through phase diagrams and differential scanning calorimetry. These studies help in understanding the compound's behavior in different states and during the crystallization process, which is crucial for its purification and application in synthesis (Ananth, Chen, & Shum, 1995).
Chemical Properties Analysis
The chemical properties, such as reactivity with different functional groups and susceptibility to various chemical reactions, are pivotal for employing (R)-(-)-Glycidyl-4-nitrobenzenesulfonate in synthetic chemistry. Studies on the genotoxicity of enantiomeric aliphatic epoxides, including glycidyl 4-nitrobenzenesulfonate, have compared their in vivo and in vitro genotoxicity, shedding light on the compound's chemical behavior and safety profile (Sinsheimer, Chen, Das, Hooberman, Osorio, & You, 1993).
Wissenschaftliche Forschungsanwendungen
Genotoxicity Studies : Sinsheimer et al. (1993) examined the genotoxicity of different epoxides, including glycidyl 4-nitrobenzenesulfonate. They found significant differences in mutagenicity and genotoxicity between the isomers of this compound, demonstrating its potential in genetic research (Sinsheimer et al., 1993).
Optical Purification : Ananth, Chen, and Shum (1995) focused on the melting point phase diagrams of glycidyl 3-nitrobenzenesulfonate, among others, to study its optical purification. This research contributes to the field of stereoselective synthesis and purification in chemistry (Ananth, Chen, & Shum, 1995).
Stereospecific Synthesis : Murthy and Nelson (1990) conducted a stereospecific synthesis of deuterated metoprolol enantiomers using glycidyl 3-nitrobenzenesulfonate. This illustrates its role in creating specific stereochemical configurations in pharmaceutical synthesis (Murthy & Nelson, 1990).
Reaction with Phosphites : Serves, Sotiropoulos, and Ioannou (1995) studied the reaction of tris(trimethylsilyl) phosphite with glycidyl 3-nitrobenzenesulfonate. Their work contributes to understanding the chemical behavior and potential applications of glycidyl arenesulfonates in organic synthesis (Serves, Sotiropoulos, & Ioannou, 1995).
HPLC Method Development : Shaw and Barton (1991) developed a direct HPLC method for resolving enantiomers of glycidyl 3-nitrobenzenesulphonate. This technique is significant for chiral analysis in pharmaceuticals and chemicals (Shaw & Barton, 1991).
Synthesis of Chiral Calixarene-Based Ligands : Neri et al. (1996) synthesized chiral calixarenes using glycidyl arenesulfonates, showcasing their utility in creating specialized molecules for potential use in catalysis and molecular recognition (Neri, Bottino, Geraci, & Piattelli, 1996).
Eigenschaften
IUPAC Name |
[(2R)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDYDCHYJXOEY-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-Glycidyl-4-nitrobenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)

